Dimethyl 1-(4-methoxybenzyl)-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant pharmacological activities, particularly in the treatment of cardiovascular diseases. The structure of this compound includes a dihydropyridine ring substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be achieved through the Hantzsch condensation reaction. This method involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia. Specifically, the reaction of two equivalents of methyl-3-aminocrotonate with (m- and p)-methoxybenzaldehyde under reflux conditions in isopropanol as a solvent yields the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating cardiovascular diseases due to its ability to modulate calcium channels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with voltage-dependent L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to the relaxation of smooth muscle cells and a subsequent decrease in blood pressure . Additionally, it may increase the release of nitric oxide from the endothelium, contributing to its vasodilatory effects.
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Felodipine
- Nicardipine
- Amlodipine
Comparison
Compared to these similar compounds, 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exhibits unique structural features that may enhance its pharmacological profile. Its specific substitutions on the dihydropyridine ring and aromatic groups can lead to different binding affinities and selectivities for calcium channels, potentially offering distinct therapeutic advantages .
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H29NO6/c1-5-14-33-21-12-8-19(9-13-21)24-22(25(28)31-3)16-27(17-23(24)26(29)32-4)15-18-6-10-20(30-2)11-7-18/h6-13,16-17,24H,5,14-15H2,1-4H3 |
InChI Key |
IMETZOKRYXBMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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